molecular formula C22H17F2NO4 B2534894 2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate CAS No. 866008-26-6

2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate

Cat. No.: B2534894
CAS No.: 866008-26-6
M. Wt: 397.378
InChI Key: BNPDSVZJNUNLBG-UHFFFAOYSA-N
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Description

“2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate” is a chemical compound . It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity, it would be best to refer to peer-reviewed articles or chemical databases .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be found in its Material Safety Data Sheet (MSDS). Unfortunately, the MSDS for this specific compound is not provided in the search results .

Scientific Research Applications

Phenolic Compound Applications in Environmental Science

Occurrence, Fate, and Behavior in Aquatic Environments

Parabens, chemically related to phenolic compounds, show how such chemicals behave in water systems. Despite wastewater treatments, these compounds persist in effluents and surface waters, highlighting the environmental stability and ubiquity of similar phenolic structures. This research underlines the need for understanding the environmental pathways of synthetic compounds like 2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate, if applicable, especially their degradation products and potential bioaccumulation (Haman et al., 2015).

Synthetic Methodologies for Chemical Compounds

A Practical Synthesis Approach

The synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl demonstrates the complexities and challenges in chemical synthesis, including the need for safer, more cost-effective methods. This paper outlines a practical method for synthesizing a key intermediate, which could provide insights into the synthesis of complex compounds like this compound, focusing on efficiency and safety (Qiu et al., 2009).

Antioxidant Capacity and Chemical Interactions

ABTS/PP Decolorization Assay

This study on the reaction pathways of antioxidants provides a framework for understanding how phenolic compounds interact with radicals. Such insights could be extrapolated to research on the antioxidant potential of specific phenolic compounds, including their capacity to form adducts or undergo oxidation without coupling. This knowledge is crucial for assessing the utility of compounds like this compound in antioxidant applications (Ilyasov et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. The mechanism of action generally refers to how a compound interacts with biological systems, which is often specific to the compound’s intended use .

Safety and Hazards

The safety and hazards associated with a compound can typically be found in its MSDS. Unfortunately, the MSDS for this specific compound is not provided in the search results .

Properties

IUPAC Name

2-[3-[(4-fluorobenzoyl)amino]phenoxy]ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2NO4/c23-17-8-4-15(5-9-17)21(26)25-19-2-1-3-20(14-19)28-12-13-29-22(27)16-6-10-18(24)11-7-16/h1-11,14H,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPDSVZJNUNLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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